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molecular formula C12H9ClN2O4S B2464157 N-(4-chloro-3-nitrophenyl)benzenesulfonamide CAS No. 55851-37-1

N-(4-chloro-3-nitrophenyl)benzenesulfonamide

Cat. No. B2464157
M. Wt: 312.72
InChI Key: OAEWODJOQXHPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05132461

Procedure details

172.5 g (1 mol) of 4-amino-1-chloro-2-nitro-benzene are dissolved in 400 ml pyridine with heating. 193 g (1.09 mol) of benzene sulfochloride are slowly added dropwise, followed by heating for 1 hour at 120° C. (bath temperature). Subsequently, the solution is cast onto ice, and the 1-chloro-2-nitro-4-benzene-sulfonamido-benzene is evacuated in a vacuum. The compound is recrystallized from ethanol/water.
Quantity
172.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
benzene sulfochloride
Quantity
193 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[S:12](Cl)([OH:15])(=O)=[O:13].[CH:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>N1C=CC=CC=1>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][S:12]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)(=[O:15])=[O:13])=[CH:3][C:4]=1[N+:9]([O-:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
172.5 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
benzene sulfochloride
Quantity
193 g
Type
reactant
Smiles
S(=O)(=O)(O)Cl.C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
the 1-chloro-2-nitro-4-benzene-sulfonamido-benzene is evacuated in a vacuum
CUSTOM
Type
CUSTOM
Details
The compound is recrystallized from ethanol/water

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C=C1)NS(=O)(=O)C1=CC=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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